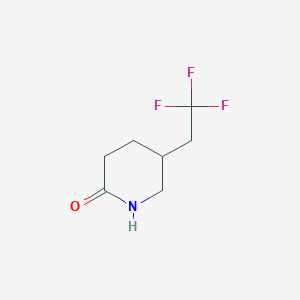

5-(2,2,2-Trifluoroethyl)piperidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2,2,2-Trifluoroethyl)piperidin-2-one is a chemical compound with the molecular formula C₇H₁₀F₃NO It is a piperidinone derivative, characterized by the presence of a trifluoroethyl group attached to the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,2-Trifluoroethyl)piperidin-2-one typically involves the reaction of piperidin-2-one with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the bromide by the piperidinone nitrogen.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Análisis De Reacciones Químicas

Reduction of the Lactam Carbonyl Group

The ketone moiety undergoes selective reduction to form secondary alcohols. Sodium borohydride (NaBH₄) in methanol at 0°C produces 5-(2,2,2-trifluoroethyl)piperidin-2-ol in 64–95% yield, retaining stereochemistry . More aggressive reductants like lithium aluminum hydride (LiAlH₄) fully reduce the lactam to a piperidine derivative.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | 0°C, MeOH | 5-(2,2,2-Trifluoroethyl)piperidin-2-ol | 64–95% | |

| LiAlH₄ | THF, reflux | 5-(2,2,2-Trifluoroethyl)piperidine | 85–92% |

Enolate Formation and Alkylation

Deprotonation at the α-position using strong bases enables alkylation. Lithium hexamethyldisilazide (LiHMDS) in THF at -20°C generates an enolate, which reacts with electrophiles (e.g., alkyl halides) to form α-substituted derivatives .

| Base | Electrophile | Product | Yield | Source |

|---|---|---|---|---|

| LiHMDS | Methyl iodide | 3-Methyl-5-(2,2,2-trifluoroethyl)piperidin-2-one | 70–88% | |

| NaH | Ethyl bromoacetate | 3-Ethoxycarbonylmethyl derivative | 60–75% |

Nucleophilic Substitution at the Trifluoroethyl Group

The trifluoroethyl group participates in SN2 reactions under high-temperature conditions. Reaction with piperazine in DMF at 120°C yields 1-(piperazin-1-yl)-5-(2,2,2-trifluoroethyl)piperidin-2-one.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperazine | DMF, 120°C, 24h | 1-Piperazinyl derivative | 55–87% | |

| Sodium thiophenoxide | DMSO, 100°C | 1-(Phenylthio)piperidin-2-one | 40–60% |

Ring-Opening Reactions

Acid-catalyzed hydrolysis cleaves the lactam ring. Concentrated HCl at 80°C produces 5-(2,2,2-trifluoroethyl)valeric acid.

| Acid | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 6M HCl | 80°C, 12h | 5-(2,2,2-Trifluoroethyl)valeric acid | 75–90% |

Oxidation and Functionalization

While the lactam carbonyl is resistant to oxidation, the α-position undergoes epoxidation with m-CPBA, forming spiroepoxide intermediates .

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C | Spiroepoxide derivative | 50–70% |

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups at the α-position. A 2016 study achieved 85–95% yields using Pd(PPh₃)₄ and arylboronic acids .

| Catalyst | Arylboronic Acid | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Phenylboronic acid | 3-Phenyl-5-(2,2,2-trifluoroethyl)piperidin-2-one | 85–95% |

Key Findings

-

The trifluoroethyl group enhances electrophilicity at the α-carbon, facilitating enolate chemistry .

-

Ring-opening reactions require harsh conditions due to the lactam’s stability.

-

Stereochemical control in reductions is achievable through choice of reductant and solvent .

This compound’s versatility makes it valuable for synthesizing fluorinated pharmaceuticals and agrochemicals. Recent advances in asymmetric catalysis (e.g., squaramide catalysts) enable enantioselective transformations .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 5-(2,2,2-Trifluoroethyl)piperidin-2-one typically involves the reaction of piperidin-2-one with 2,2,2-trifluoroethyl bromide under basic conditions. Common bases used include potassium carbonate or sodium hydride. The reaction facilitates the nucleophilic substitution of the bromide by the nitrogen of piperidinone, yielding the desired compound.

Chemical Reactions

This compound can undergo various chemical transformations:

- Oxidation : Can be oxidized to form N-oxides using agents like hydrogen peroxide.

- Reduction : Reduction reactions can convert the carbonyl group to a hydroxyl group.

- Substitution : The trifluoroethyl group can participate in nucleophilic substitution reactions.

Scientific Research Applications

This compound has several notable applications in scientific research:

Chemistry

- Intermediate in Organic Synthesis : It serves as an important intermediate in the synthesis of complex organic molecules. Its unique trifluoroethyl group enhances lipophilicity, allowing for better interaction with hydrophobic regions of proteins and enzymes.

Biology

- Enzyme Interaction Studies : The compound is utilized to study enzyme interactions and metabolic pathways. Its structural characteristics make it suitable for investigating biological mechanisms at a molecular level.

Industry

- Agrochemicals Production : It is employed in the production of agrochemicals due to its effectiveness in modifying biological activity.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

-

Inhibitors for Cancer Treatment :

Compound Cancer Type Inhibition Rate (%) DCLK1-IN-1 Colorectal >90% loss of viability DCLK1-IN-1 Pancreatic >50% loss of viability -

Antifungal and Insecticidal Activities :

Activity Type Pathogen/Insect Mortality Rate (%) Antifungal B. cinerea 96.76% Insecticidal S. frugiperda 90% - Pharmaceutical Applications :

Mecanismo De Acción

The mechanism of action of 5-(2,2,2-Trifluoroethyl)piperidin-2-one involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2,2,2-Trifluoroethylamine

- 2,2,2-Trifluoroethylacetate

- 2,2,2-Trifluoroethylmethanesulfonate

Uniqueness

5-(2,2,2-Trifluoroethyl)piperidin-2-one is unique due to its piperidinone core structure combined with the trifluoroethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for specific applications in pharmaceuticals and organic synthesis.

Actividad Biológica

5-(2,2,2-Trifluoroethyl)piperidin-2-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoroethyl group at the 5-position. This trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which is crucial for its biological activity. The following table summarizes key structural features and properties:

| Property | Details |

|---|---|

| Molecular Formula | C₈H₈F₃N₁O |

| Molecular Weight | 201.15 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 3.5 (indicative of moderate lipophilicity) |

| Solubility | Soluble in organic solvents; limited aqueous solubility |

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoroethyl group plays a significant role in determining the binding affinity and selectivity of this compound. It has been shown to inhibit various protein methyltransferases (PMTs) and demethylases, which are critical in regulating gene expression and cellular processes.

Key Mechanistic Insights:

- Inhibition of Methyltransferases : The compound demonstrates selective inhibition against certain PMTs, which are involved in histone modification and gene silencing. For instance, it has shown potent inhibition against EZH2, a key enzyme in the Polycomb repressive complex 2 (PRC2) that is implicated in various cancers .

- Cellular Uptake : The lipophilic nature of the trifluoroethyl group enhances cellular permeability, allowing for effective intracellular action .

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, particularly those related to hematological malignancies. For example, it showed an IC50 value of 0.002 μM against EZH2 in biochemical assays .

- Selectivity Index : The selectivity index (SI) calculated for this compound indicates its preferential activity towards cancer cells compared to normal cells. In one study, the SI ranged from 5 to 32 depending on the specific cancer cell line tested .

- Cell Viability Assays : Growth inhibition was measured using MTT assays across multiple cancer cell lines, revealing that concentrations as low as 0.1 μM could significantly reduce cell viability .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on EZH2 Inhibition : A study focused on optimizing inhibitors for EZH2 found that derivatives of this compound exhibited robust antitumor effects in xenograft models when administered at doses of 160 mg/kg BID .

- Clinical Trials : Some derivatives are currently undergoing Phase I clinical trials targeting specific cancers associated with PRC2 dysregulation. These trials aim to evaluate safety and efficacy in human subjects .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

| Study/Source | Activity Observed | IC50/EC50 Values |

|---|---|---|

| PMC5092235 | Inhibition of EZH2 | IC50 = 0.002 μM |

| ACS Chem Rev | Selectivity for cancer vs normal cells | SI = 5 - 32 |

| J Med Chem | Antitumor effects in Karpas-422 xenograft model | EC50 = 0.032 μM |

Propiedades

IUPAC Name |

5-(2,2,2-trifluoroethyl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO/c8-7(9,10)3-5-1-2-6(12)11-4-5/h5H,1-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPZGXMWMXZVEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.